2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15041176
InChI: InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-9-12(3)6-8-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25)
SMILES:
Molecular Formula: C19H23N5O
Molecular Weight: 337.4 g/mol

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15041176

Molecular Formula: C19H23N5O

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
IUPAC Name 2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-9-12(3)6-8-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25)
Standard InChI Key SBEOHNLIWLRPGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CCC(C)C)C

Introduction

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinazolines and pyrimidines. It is characterized by a quinazoline moiety linked to a pyrimidine structure, which is common among bioactive molecules. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.

Synthesis Methods

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. These methods often require the combination of specific precursors containing both quinazoline and pyrimidine structures. The synthesis process demands careful control of reaction conditions to achieve high yields and purity of the final product.

Biological Activities

Quinazoline derivatives, including 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one, are recognized for their significant biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties. Preliminary studies suggest that this compound exhibits promising activity against various cancer cell lines, potentially through the inhibition of specific kinases or enzymes involved in cell proliferation and survival.

Biological ActivityPotential Mechanism
AnticancerInhibition of kinases or enzymes
AntimicrobialInterference with microbial metabolism
Anti-inflammatoryModulation of inflammatory pathways

Research Findings and Future Directions

Research on 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. Interaction studies involving this compound often employ techniques such as molecular docking and binding affinity assays to explore its potential therapeutic applications.

Future research directions may include further structure optimization to enhance its biological activity and bioavailability. Additionally, in-depth studies on its mechanism of action and potential side effects will be crucial for advancing its development as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one. For example:

Compound NameStructure FeaturesBiological Activity
4-(6-Methylquinazolin-2-yl)anilineQuinazoline core with aniline substitutionAnticancer
2-Amino-4-(3-methylbutyl)pyrimidinePyrimidine core with amino groupAntimicrobial
6-(4-Methoxyphenyl)-2(1H)-quinazolinoneQuinazoline with methoxy substitutionAnti-inflammatory

The unique combination of quinazoline and pyrimidinone structures in 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one, along with its branched alkyl chain, may enhance its solubility and bioavailability compared to other similar compounds.

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